N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine
CAS No.: 63738-22-7
Cat. No.: VC3964900
Molecular Formula: C20H28N2O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63738-22-7 |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-[[3-[[bis(oxiran-2-ylmethyl)amino]methyl]phenyl]methyl]-1-(oxiran-2-yl)-N-(oxiran-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C20H28N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h1-4,17-20H,5-14H2 |
| Standard InChI Key | SJPFBRJHYRBAGV-UHFFFAOYSA-N |
| SMILES | C1C(O1)CN(CC2CO2)CC3=CC(=CC=C3)CN(CC4CO4)CC5CO5 |
| Canonical SMILES | C1C(O1)CN(CC2CO2)CC3=CC(=CC=C3)CN(CC4CO4)CC5CO5 |
Introduction
N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine is a complex organic compound with the CAS number 63738-22-7. It is also known by several synonyms, including AG-601, TETRAD-X, and m-Phenylenebis(diglycidylaminomethane) among others . This compound is of interest due to its unique chemical structure and potential applications in various industrial processes.
Synthesis and Applications
The synthesis of N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine typically involves the reaction of m-xylene-alpha,alpha'-diamine with epichlorohydrin, resulting in the formation of the epoxypropyl groups attached to the diamine backbone. This compound is often used in the production of epoxy resins, which are crucial in various industrial applications such as coatings, adhesives, and composite materials .
Safety and Handling
The safety data sheet for N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine indicates that it poses certain health risks. It is classified as a skin irritant (Category 2) and has acute oral toxicity (Category 4), with a hazard statement of H302 for oral toxicity and H315 for skin irritation. Additionally, it is classified as a potential germ cell mutagen (Category 2) with the hazard statement H341 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume